molecular formula C6H14N2O4S2 B10885286 1,4-Bis(methylsulfonyl)piperazine CAS No. 6270-73-1

1,4-Bis(methylsulfonyl)piperazine

Cat. No.: B10885286
CAS No.: 6270-73-1
M. Wt: 242.3 g/mol
InChI Key: OHBNNWFTVZANPH-UHFFFAOYSA-N
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Description

1,4-Bis(methylsulfonyl)piperazine is an organic compound with the molecular formula C6H14N2O4S2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,4-Bis(methylsulfonyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial production methods often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1,4-Bis(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups, altering the compound’s properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Bis(methylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes

Mechanism of Action

The mechanism of action of 1,4-Bis(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, altering signal transduction pathways .

Comparison with Similar Compounds

1,4-Bis(methylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its dual sulfonyl groups, which provide enhanced stability and reactivity compared to its analogs.

Properties

CAS No.

6270-73-1

Molecular Formula

C6H14N2O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

1,4-bis(methylsulfonyl)piperazine

InChI

InChI=1S/C6H14N2O4S2/c1-13(9,10)7-3-5-8(6-4-7)14(2,11)12/h3-6H2,1-2H3

InChI Key

OHBNNWFTVZANPH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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